Propyl phenylacetate

Description

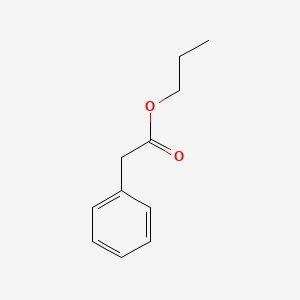

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFZZLGPFNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063534 | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

240.00 °C. @ 753.00 mm Hg | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-0.995 (15.5°) | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4606-15-9 | |

| Record name | Propyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597S2W2M87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propyl Phenylacetate

Propyl phenylacetate (B1230308), a valuable ester recognized for its characteristic honey-like, fruity aroma, finds extensive application in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic routes to propyl phenylacetate, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows. This document is intended for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through three principal methods: Fischer-Speier esterification, enzymatic synthesis, and transesterification. Each method presents distinct advantages and challenges in terms of yield, reaction conditions, and environmental impact.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves the reaction of phenylacetic acid with n-propanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants, usually the less expensive alcohol, or by the removal of water as it is formed.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Propyl Phenylacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) (C₁₁H₁₄O₂) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1] This colorless liquid is a key component in the fragrance and flavor industries, valued for its application in perfumes, cosmetics, and as a food additive.[1] Beyond its organoleptic properties, propyl phenylacetate serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and comprehensive spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is characterized by its ester functional group, consisting of a propyl group attached to the carboxylate of phenylacetic acid. Its properties are well-documented, making it a reliable compound for various applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | propyl 2-phenylacetate | [1] |

| Synonyms | Benzeneacetic acid, propyl ester; Propyl benzeneacetate | [1] |

| CAS Number | 4606-15-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, honey-like, fruity, apricot-rose | [1] |

| Boiling Point | 240 °C at 753 mmHg | [1] |

| Density | 1.005 g/cm³ at 25 °C | |

| Refractive Index | 1.494 at 20 °C | |

| Flash Point | >100 °C (>212 °F) | |

| Solubility | Insoluble in water; soluble in oils; miscible with ethanol.[1] | |

| logP (o/w) | 2.8 (Computed) | [1] |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of phenylacetic acid with propanol, using an acid catalyst. Alternatively, enzymatic synthesis offers a milder and more selective route.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenylacetic acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add phenylacetic acid (1.0 equivalent), n-propanol (3.0 equivalents, serving as both reactant and solvent), and toluene (to aid in azeotropic removal of water).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 equivalents) to the mixture.

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected (or the reaction has gone to completion as determined by TLC or GC analysis), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow Diagram

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 5H | C₆H ₅- |

| ~4.0 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~3.6 | s | 2H | C₆H₅-CH₂ -COO- |

| ~1.6 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C =O |

| ~134.0 | Quaternary C of Phenyl Ring |

| ~129.0 | C H of Phenyl Ring |

| ~128.5 | C H of Phenyl Ring |

| ~127.0 | C H of Phenyl Ring |

| ~66.5 | -O-C H₂- |

| ~41.5 | C₆H₅-C H₂-COO- |

| ~22.0 | -O-CH₂-C H₂-CH₃ |

| ~10.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-O ester linkages.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2970 | Strong | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Ester Stretch |

| ~1250 | Strong | C-O Ester Stretch |

| ~1150 | Strong | C-O Ester Stretch |

| ~700-750 | Strong | Aromatic C-H Bend (monosubstituted) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 5: Major Mass Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Low | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 43 | Moderate | [C₃H₇]⁺ (Propyl cation) |

| 65 | Low | [C₅H₅]⁺ |

Safety and Toxicology

Table 6: Acute Toxicity Data for Related Phenylacetate Esters

| Compound | Route | Species | LD₅₀ Value | Reference |

| Methyl Phenylacetate | Oral | Rat | 2500 mg/kg | [2] |

| Phenyl Acetate | Dermal | Rabbit | 8616 mg/kg | [3] |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry. Its sweet, honey-like aroma makes it a desirable ingredient in:

-

Perfumery: Used in floral and fruity fragrance compositions.

-

Food and Beverages: Employed as a flavoring agent to impart honey, apricot, and other fruity notes.

-

Cosmetics: Incorporated into various personal care products for its pleasant scent.

In the context of drug development and research, this compound can serve as a starting material or intermediate in the synthesis of more complex molecules. Its ester functionality allows for a variety of chemical transformations.

Conclusion

This compound is a well-characterized aromatic ester with significant applications in the flavor and fragrance sectors. Its chemical properties, spectroscopic profile, and synthesis are well-established, providing a solid foundation for its use in both industrial and research settings. The low toxicity profile further enhances its utility and acceptance in consumer products. This guide provides the core technical information required by researchers and professionals working with this versatile compound.

References

A Technical Guide to the Physical Properties of Propyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propyl phenylacetate (B1230308). The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a clear, tabular format, details the standard experimental methodologies for key physical property determination, and includes visualizations of experimental workflows and conceptual relationships.

Propyl phenylacetate, with the IUPAC name propyl 2-phenylacetate, is an organic compound classified as a carboxylic acid ester.[1][2] Its molecular formula is C₁₁H₁₄O₂.[3] It is recognized for its characteristic fruity, honey-like aroma and is used in fragrances and as a flavoring agent. For scientific applications, a thorough understanding of its physical properties is essential.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Boiling Point | 253.00 °C | @ 760.00 mm Hg |

| 240.00 °C | @ 753.00 mm Hg | |

| Density / Specific Gravity | 0.9431 g/cm³ | @ 15 °C |

| 1.005 | @ 25.00 °C | |

| 0.985-0.995 | @ 15.5 °C | |

| Refractive Index | 1.49400 | @ 20.00 °C (n20/D) |

| 1.489-1.497 | ||

| Vapor Pressure | 0.031000 mmHg | @ 25.00 °C (estimated) |

| Flash Point | > 100.00 °C (> 212.00 °F) | TCC |

| Solubility | Insoluble to very slightly soluble in water. Soluble in oils and alcohol. | Room Temperature |

| logP (o/w) | 2.930 | (estimated) |

This data has been aggregated from multiple sources.

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] The capillary method is a common and reliable technique for its determination.[4][5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block).[4]

-

Thermometer.

-

Capillary tube (sealed at one end).[4]

-

Fusion tube or small test tube.

-

Heat source (e.g., Bunsen burner or heating mantle).

Procedure:

-

A small amount of the liquid sample (e.g., this compound) is placed into the fusion tube.[4]

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.[4]

-

The apparatus is heated gently and slowly.[6]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn into the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[5][6]

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.[6]

Determination of Density (Digital Density Meter)

Density is the mass per unit volume of a substance.[7] Modern digital density meters, often utilizing an oscillating U-tube, provide highly accurate and rapid measurements. This method is compliant with standards such as ASTM D4052.[8][9]

Apparatus:

-

Digital Density Meter with an oscillating U-tube.[10]

-

Syringe for sample injection.

-

Reagents for cleaning and calibration (e.g., deionized water, ethanol).

Procedure:

-

Calibration: The instrument is first calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

-

Sample Preparation: Ensure the this compound sample is homogenous and free of any air bubbles.

-

Injection: A small volume of the sample (typically 1-2 mL) is injected into the thermostatted oscillating U-tube using a syringe.[7][8] Care must be taken to avoid introducing air bubbles.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[10] This frequency is then used to calculate the density.

-

Equilibration: Allow the reading to stabilize, which indicates that the sample has reached thermal equilibrium with the instrument.

-

Data Recording: The stable density value is recorded. The measurement temperature must also be reported.[11]

-

Cleaning: After the measurement, the sample cell is thoroughly cleaned with appropriate solvents and dried.

Determination of Refractive Index (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property that is dependent on temperature and the wavelength of light.

Apparatus:

-

Abbé Refractometer.[12]

-

Constant temperature water bath.

-

Light source (often built-in).

-

Dropper or pipette.

-

Calibration standard (e.g., distilled water or a standard block).[13]

Procedure:

-

Setup and Calibration: Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C).[14] Calibrate the instrument using a standard of known refractive index.[13]

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of the this compound sample onto the surface of the lower prism.[15]

-

Prism Closure: Close the prism assembly gently but firmly.

-

Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are visible.

-

Achromatic Adjustment: Turn the compensator dial to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp, well-defined line.[14]

-

Reading: Adjust the control knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.[14]

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

-

Cleaning: After the measurement, carefully clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) and allow them to dry.[14]

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for physical property determination and the logical relationship between intermolecular forces and key physical properties.

References

- 1. This compound | C11H14O2 | CID 221641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB020158) - FooDB [foodb.ca]

- 3. bangchemicals.com [bangchemicals.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Prep [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 11. data.ntsb.gov [data.ntsb.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 15. aczet.com [aczet.com]

Propyl Phenylacetate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of propyl phenylacetate (B1230308), a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physicochemical properties, and established synthesis methodologies.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is propyl 2-phenylacetate [1].

Beyond its formal IUPAC name, propyl phenylacetate is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial to recognize when conducting comprehensive literature searches and material sourcing.

-

This compound

-

Benzeneacetic acid, propyl ester

-

Phenylacetic acid propyl ester

-

Propyl benzeneacetate

-

Acetic acid, phenyl-, propyl ester

-

n-Propyl phenylacetate

-

Propyl alpha-toluate

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2][5] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| CAS Registry Number | 4606-15-9 | [2][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Honey-like, fruity, apricot-rose type | [1] |

| Specific Gravity | 1.005 @ 25 °C | [6] |

| Refractive Index | 1.494 @ 20 °C | [6] |

| Boiling Point | Not specified | |

| Flash Point | > 100 °C (> 212 °F) | [6] |

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the esterification of phenylacetic acid with propanol. Several catalytic methods have been reported, each with distinct advantages.

Enzymatic Esterification using Immobilized Lipase

This method utilizes an enzyme catalyst, offering high selectivity and mild reaction conditions.

-

Reactants : Phenylacetic acid and n-propanol.

-

Catalyst : Immobilized Candida antarctica lipase-B (CAL-B).

-

Solvent : Heptane (B126788).

-

General Protocol : A study focused on the synthesis of this compound via an esterification reaction in the presence of immobilized CAL-B. The reaction was performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The study investigated the effects of various kinetic and thermodynamic factors to optimize the total percent conversion[7].

Titanium Tetrachloride-Assisted Direct Esterification

This chemical approach involves the activation of the carboxylic acid for ester synthesis.

-

Reactants : A carboxylic acid (e.g., phenylacetic acid) and an alcohol (e.g., propanol).

-

Activating Agent : Titanium tetrachloride (TiCl₄).

-

General Protocol : While a specific protocol for this compound was part of a broader study, the general principle involves using titanium tetrachloride to facilitate the direct esterification of carboxylic acids with alcohols[8]. This method is presented as a valuable tool in organic synthesis for preparing various esters.

The following workflow illustrates a generalized esterification process for the synthesis of this compound.

References

- 1. This compound | C11H14O2 | CID 221641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid propyl ester [webbook.nist.gov]

- 3. bangchemicals.com [bangchemicals.com]

- 4. echemi.com [echemi.com]

- 5. Phenylacetic acid propyl ester [webbook.nist.gov]

- 6. propyl phenyl acetate, 4606-15-9 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Elusive Presence of Propyl Phenylacetate in the Plant Kingdom: A Technical Review

Abstract

Propyl phenylacetate (B1230308), a volatile organic compound with a characteristic sweet, floral, and honey-like aroma, is widely utilized in the fragrance and flavor industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom remains largely undocumented in publicly accessible scientific literature. This technical guide synthesizes the available, albeit limited, direct and inferred evidence for the natural presence of phenylacetate esters in plants. We present a detailed analysis of a closely related compound, pentyl phenylacetate, found in the root exudates of Robinia pseudoacacia L., providing a potential model for the study of propyl phenylacetate. Furthermore, this document outlines the probable biosynthetic pathways, proposes experimental protocols for detection and quantification, and discusses the potential ecological roles of such compounds. This guide aims to provide a foundational resource for researchers investigating the natural origins of this commercially significant aroma compound.

Introduction

The study of plant-derived volatile organic compounds (VOCs) is a cornerstone of chemical ecology, ethnobotany, and the development of natural products. These compounds play critical roles in plant defense, pollination, and communication. Phenylacetate esters, as a class of aromatic compounds, are known for their potent sensory properties. This compound, in particular, is a significant component in many commercial fragrances and flavorings. Despite its widespread use, its natural provenance is a subject of considerable ambiguity. This guide addresses the current state of knowledge regarding the natural occurrence of this compound, highlighting the significant gaps in the literature and providing a framework for future research.

Documented Natural Occurrence of Phenylacetate Esters

Direct evidence for the natural occurrence of this compound in plants is exceptionally scarce. Extensive searches of phytochemical databases and scientific literature have yielded no definitive reports of its isolation from a specific plant species. However, strong evidence exists for the natural production of a closely related compound, pentyl phenylacetate.

Pentyl Phenylacetate in Robinia pseudoacacia L.

A study on the root exudates of black locust (Robinia pseudoacacia L.) revealed the presence of pentyl phenylacetate in unhealthy specimens. This finding provides the most concrete evidence to date of a phenylacetate ester of this type being produced naturally by a plant.

Table 1: Quantitative Data for Pentyl Phenylacetate in Robinia pseudoacacia L. Root Exudates

| Compound | Plant Species | Plant Part | Health Status | Method of Detection | Relative Content (%) | Citation |

| Pentyl Phenylacetate | Robinia pseudoacacia L. | Root Exudates | Unhealthy | GC-MS | 4.94 |

Proposed Experimental Protocols

The methodologies employed for the detection of pentyl phenylacetate in Robinia pseudoacacia can be adapted for the investigation of this compound in other plant matrices.

Extraction of Volatiles from Root Exudates

This protocol is based on the methodology described for the analysis of root exudates from Robinia pseudoacacia.

-

Sample Collection: Carefully excavate the root system of the target plant species. Gently wash the roots with sterile distilled water to remove soil particles.

-

Exudate Collection: Immerse the intact root system in a sterile, inert solvent (e.g., methanol (B129727) or dichloromethane) for a defined period (e.g., 24 hours) to collect the exuded compounds.

-

Concentration: Remove the root system and concentrate the solvent extract under reduced pressure using a rotary evaporator.

-

Sample Preparation for Analysis: The concentrated extract can be directly analyzed or further purified using solid-phase extraction (SPE) to remove interfering compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral and Fruit Volatiles

For the analysis of more volatile compounds from flowers and fruits, a non-destructive headspace technique is recommended.

-

Sample Preparation: Enclose a fresh, intact flower or a specified weight of fruit tissue in a sealed headspace vial.

-

Extraction: Expose a solid-phase microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption and Analysis: Thermally desorb the trapped volatiles from the SPME fiber in the injection port of a gas chromatograph for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C (or optimized for the specific analytes).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley) and, if possible, with an authentic standard of this compound. Retention indices should also be calculated and compared with literature values for confirmation.

-

Putative Biosynthetic Pathway

This compound, as a phenylpropanoid derivative, is likely synthesized via the shikimate pathway. While the specific enzymes involved in the final esterification step in plants are unknown, a general pathway can be proposed.

The biosynthesis of the precursor, phenylacetic acid, is known to occur in plants. The final step would involve the esterification of phenylacetic acid with propanol, a reaction likely catalyzed by an alcohol acyltransferase (AAT).

Caption: Putative biosynthetic pathway of this compound in plants.

Logical Workflow for Investigation

The following workflow outlines a systematic approach for researchers aiming to identify the natural occurrence of this compound.

Caption: A logical workflow for the investigation of this compound in plants.

Conclusion and Future Outlook

The natural occurrence of this compound in plants remains an open question and a promising area for phytochemical research. The confirmed presence of the closely related pentyl phenylacetate in Robinia pseudoacacia provides a strong rationale for a targeted search for this compound in this and other species. The experimental protocols and the putative biosynthetic pathway outlined in this guide offer a solid foundation for such investigations. The discovery of a natural source of this compound would not only be of significant academic interest but could also have implications for the flavor and fragrance industry, potentially opening avenues for biotechnological production of this valuable aroma compound. Future research should focus on broad-spectrum screening of plant volatiles, particularly in species known for producing other phenylpropanoid derivatives or possessing honey-like floral scents.

The Biosynthesis of Propyl Phenylacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of propyl phenylacetate (B1230308), a volatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the enzymatic reactions, experimental protocols, and regulatory networks involved in its synthesis. While the complete in vivo pathway is still an area of active research, this guide synthesizes current knowledge from established precursor biosynthesis and demonstrated enzymatic esterification.

Introduction

Propyl phenylacetate is an organic ester characterized by its pleasant, fruity aroma. Its biosynthesis is a multi-step process originating from the aromatic amino acid L-phenylalanine. The pathway involves the conversion of L-phenylalanine to phenylacetic acid, a key intermediate, which is then esterified with propanol (B110389) to yield the final product. Understanding this pathway is crucial for the metabolic engineering of microorganisms and plants to produce this valuable compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in two main stages: the formation of the phenylacetic acid precursor and the subsequent esterification to form the final product.

Stage 1: Biosynthesis of Phenylacetic Acid from L-Phenylalanine

The conversion of L-phenylalanine to phenylacetic acid is a well-documented pathway in plants and microorganisms. It can proceed through several enzymatic steps, with the transamination of phenylalanine to phenylpyruvate being a common initial step. The subsequent decarboxylation of phenylpyruvate yields phenylacetaldehyde (B1677652), which is then oxidized to phenylacetic acid.

The key enzymes in this stage include:

-

Phenylalanine aminotransferase (PAT): Catalyzes the conversion of L-phenylalanine to phenylpyruvate.

-

Phenylpyruvate decarboxylase (PDC): Catalyzes the decarboxylation of phenylpyruvate to phenylacetaldehyde.

-

Phenylacetaldehyde dehydrogenase (PADH): Catalyzes the oxidation of phenylacetaldehyde to phenylacetic acid.

Figure 1: Proposed biosynthetic pathway of this compound.

Stage 2: Enzymatic Esterification of Phenylacetic Acid

The final step in the biosynthesis of this compound is the esterification of phenylacetic acid with propanol. In nature, this reaction is typically catalyzed by an alcohol acyltransferase (AAT) . These enzymes are known to have broad substrate specificity, making the reaction with propanol plausible. While a specific AAT for this compound has not been definitively identified in vivo, the enzymatic synthesis has been successfully demonstrated in vitro using a lipase.

Experimental Protocols

This section details the experimental protocol for the lipase-catalyzed synthesis of this compound, based on the work of Tomke and Rathod (2020).[1]

Materials and Reagents

-

Phenylacetic acid

-

n-Propanol

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Heptane (or other suitable solvent)

-

Glass reactor

-

Magnetic stirrer with heating

-

Water bath

-

Gas chromatograph (GC) for analysis

Experimental Workflow

Figure 2: General experimental workflow for lipase-catalyzed synthesis.

Detailed Methodology

-

Reaction Setup: A glass reactor is charged with phenylacetic acid and n-propanol in a specific molar ratio, dissolved in a suitable solvent like heptane.

-

Enzyme Addition: A defined amount of immobilized Candida antarctica lipase B (CAL-B) is added to the reaction mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature with constant stirring to ensure proper mixing.

-

Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing the formation of this compound by gas chromatography.

-

Termination and Purification: Once the desired conversion is achieved, the enzyme is separated by filtration. The solvent and unreacted substrates can be removed by distillation to purify the this compound product.

Quantitative Data

The following table summarizes the optimized reaction conditions and results for the lipase-catalyzed synthesis of this compound from Tomke and Rathod (2020).[1]

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (CAL-B) |

| Substrates | Phenylacetic acid, n-Propanol |

| Molar Ratio (Acid:Alcohol) | 1:2 |

| Solvent | Heptane |

| Biocatalyst Loading | 0.6% (w/v) |

| Temperature | 40 °C |

| Reaction Time | 40 min |

| Maximum Conversion | 96.1% |

| Initial Reaction Rate | 113.5 mM/min |

Regulatory Networks in Phenylpropanoid and Ester Biosynthesis

While the specific regulatory network for this compound biosynthesis is not yet elucidated, the general regulation of the phenylpropanoid pathway and ester formation in plants involves a complex interplay of transcription factors and plant hormones.

Transcriptional Regulation

Key transcription factor families, such as MYB , bHLH , and WRKY , are known to regulate the expression of genes encoding enzymes in the phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL), the entry-point enzyme. These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards different downstream products in response to developmental and environmental cues.

Hormonal Regulation

Plant hormones play a crucial role in regulating the biosynthesis of volatile esters, particularly during fruit ripening and floral scent production.

-

Ethylene: This hormone is a key regulator of ripening in climacteric fruits and has been shown to induce the expression of AAT genes, leading to increased ester production.

-

Jasmonates: These lipid-derived hormones are involved in plant defense and development and have been implicated in the regulation of floral scent biosynthesis, including the production of volatile esters.

-

Auxins: While often associated with growth and development, auxins can also influence fruit ripening and aroma development, sometimes in conjunction with ethylene.

Figure 3: Generalized regulatory network of phenylpropanoid and ester biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound represents a promising area for metabolic engineering. While the synthesis of its precursor, phenylacetic acid, is well-understood, and its enzymatic formation has been demonstrated in vitro, further research is needed to identify the specific alcohol acyltransferases responsible for its production in nature. Elucidating the regulatory networks that control the expression of these enzymes will be key to developing high-yield biological production systems for this and other valuable esters. The protocols and data presented in this guide provide a solid foundation for future research and development in this field.

References

Propyl phenylacetate spectral data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl phenylacetate (B1230308), a common fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for propyl phenylacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 4.01 | t | 2H | -O-CH₂-CH₂-CH₃ |

| 3.59 | s | 2H | -CH₂-C₆H₅ |

| 1.63 | sextet | 2H | -O-CH₂-CH₂-CH₃ |

| 0.91 | t | 3H | -O-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 171.6 | C=O (Ester) |

| 134.3 | Aromatic C (Quaternary) |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 66.1 | -O-CH₂- |

| 41.5 | -CH₂-Ph |

| 21.9 | -CH₂-CH₃ |

| 10.4 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3030 | Aromatic C-H Stretch |

| 2968, 2878 | Aliphatic C-H Stretch |

| 1735 | C=O (Ester) Stretch |

| 1255, 1155 | C-O (Ester) Stretch |

| 748, 698 | Aromatic C-H Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 45.23 | [C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation) |

| 92 | 20.63 | [C₇H₈]⁺ |

| 65 | 15.54 | [C₅H₅]⁺ |

| 41 | 12.80 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is crucial for quantitative analysis, especially for quaternary carbons.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1]

-

Instrument Setup: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are averaged to enhance the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Spectral Interpretation: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction and Separation (GC-MS): this compound is typically introduced into the mass spectrometer via a gas chromatograph (GC). A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. The instrument used for the provided data was a HITACHI M-80B.[1]

-

Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic methods and structural elucidation of this compound.

References

Solubility of propyl phenylacetate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl phenylacetate (B1230308) in various solvents. Understanding the solubility of this aromatic ester is critical for its application in pharmaceutical formulations, fragrance development, and as a flavoring agent. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and the key physicochemical factors governing its behavior in different solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for propyl phenylacetate across a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a comparative reference, the following table summarizes the reported solubility of this compound in water and provides data for structurally similar phenylacetate esters (methyl, ethyl, and butyl esters) in various common laboratory solvents. This information allows for an estimation of the solubility behavior of this compound based on established chemical trends.

Generally, esters like this compound are characterized as being sparingly soluble in polar solvents such as water and more soluble in organic solvents.[1][2] The solubility in water decreases as the length of the alkyl chain in the ester increases.[1][3] Conversely, solubility in non-polar organic solvents is expected to be higher. This compound is reported to be miscible with ethanol (B145695) and soluble in oils.

| Solute | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | ~136 mg/L (estimated) |

| Methyl Phenylacetate | Water | Not Specified | Slightly soluble |

| Organic Solvents | Not Specified | Very soluble[4][5] | |

| Ethyl Phenylacetate | Water | 25 | 1,478 mg/L[6] |

| Ethanol | Not Specified | Very soluble[6] | |

| Diethyl Ether | Not Specified | Very soluble[6] | |

| Fixed Oils | Not Specified | Soluble[6] | |

| Glycerin | Not Specified | Insoluble[6] | |

| Propylene Glycol | Not Specified | Insoluble[6] | |

| Butyl Phenylacetate | Water | Not Specified | Insoluble[7] |

| Ethanol | Not Specified | Soluble[8] | |

| Oils | Not Specified | Soluble[7][9] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the characterization and application of chemical compounds. The following are detailed methodologies for key experiments relevant to determining the solubility of substances like this compound.

OECD Guideline 105: Water Solubility

This guideline presents two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method.[10][11] The choice of method depends on the expected solubility of the substance.[12][13]

1. Column Elution Method (for solubilities below 10⁻² g/L):

This method is suitable for substances with low water solubility.[12]

-

Principle: A micro-column is loaded with an inert carrier material, such as glass beads or sand, which is then coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation solubility.[14]

-

Apparatus:

-

Micro-column with a temperature control jacket.

-

Constant-head water reservoir or a pump for delivering water at a constant flow rate.

-

Inert support material (e.g., glass beads, sand).

-

Analytical instrumentation for quantifying the substance in the eluate (e.g., HPLC, GC, UV-Vis spectroscopy).

-

-

Procedure:

-

Prepare the column by packing it with the inert support material.

-

Coat the support material with an excess of this compound. This can be achieved by preparing a solution of the ester in a volatile solvent, saturating the support material with this solution, and then evaporating the solvent.

-

Connect the column to the water delivery system and maintain a constant temperature, preferably at 20 ± 0.5 °C.[10]

-

Start the flow of water through the column at a low, constant rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction using a validated analytical method.

-

Continue the elution until the measured concentration in the eluate becomes constant, indicating that equilibrium has been reached. This constant concentration is the water solubility.

-

2. Flask Method (for solubilities above 10⁻² g/L):

This method is appropriate for substances with higher solubility.[12]

-

Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[15]

-

Apparatus:

-

Flasks with stoppers (e.g., Erlenmeyer flasks, centrifuge tubes).

-

A constant temperature bath or shaker.

-

Centrifuge or filtration apparatus to separate the undissolved solute.

-

Analytical instrumentation for quantification.

-

-

Procedure:

-

Add an excess of this compound to a flask containing a known volume of water.

-

Seal the flask and place it in a constant temperature bath, agitating it to facilitate dissolution. The recommended temperature is 20 ± 0.5 °C.[10]

-

Allow the mixture to equilibrate for a sufficient period. A preliminary test can determine the time required to reach equilibrium (e.g., 24 to 48 hours).[13]

-

After equilibration, cease agitation and allow the undissolved substance to settle.

-

Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

-

Analyze the concentration of this compound in the clear aqueous phase using a suitable analytical method.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Shake-Flask Method for Solubility in Organic Solvents

The shake-flask method is a widely used and reliable technique for determining the solubility of a compound in various solvents.[16][17]

-

Principle: An excess of the solute is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient time to reach equilibrium. After equilibrium is established, the concentration of the solute in the supernatant is determined.[18]

-

Apparatus:

-

Vials or flasks with screw caps (B75204) or stoppers.

-

A mechanical shaker or agitator in a temperature-controlled environment.

-

Centrifuge or filtration system.

-

Analytical instrumentation (e.g., HPLC, GC, UV-Vis).

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., methanol, acetone, diethyl ether, ethyl acetate (B1210297), hexane (B92381), toluene).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature until equilibrium is reached. The time required for equilibration will vary depending on the solvent and should be determined experimentally (typically 18-24 hours).[18]

-

Once equilibrium is achieved, stop the agitation and allow the undissolved ester to settle.

-

Carefully separate the saturated solution from the excess solid by centrifugation or by filtering through a solvent-compatible filter.

-

Dilute an aliquot of the clear supernatant with the appropriate solvent if necessary.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculate the original solubility in the solvent, taking into account any dilution steps.

-

Factors Influencing Ester Solubility

The solubility of an ester like this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key physicochemical factors that influence this process.

Caption: Key solute and solvent properties governing solubility.

Explanation of Key Factors:

-

Molecular Polarity: The principle of "like dissolves like" is fundamental. This compound has a polar ester group (-COO-) and nonpolar regions (the phenyl and propyl groups). Its solubility will be highest in solvents with similar polarity.

-

Hydrogen Bonding: Esters can act as hydrogen bond acceptors at the carbonyl oxygen but cannot donate hydrogen bonds.[2][19] Therefore, they can dissolve in protic solvents like water and alcohols, which can donate hydrogen bonds, but their solubility is limited compared to molecules that can both donate and accept hydrogen bonds.[3]

-

Molecular Size and Alkyl Chain Length: The nonpolar phenyl and propyl groups are hydrophobic. As the size of the nonpolar hydrocarbon portions of an ester increases, its solubility in polar solvents like water decreases, while its solubility in nonpolar solvents like hexane and toluene (B28343) generally increases.[20]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. alignchemical.com [alignchemical.com]

- 5. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]

- 6. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Butyl phenylacetate | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. laboratuar.com [laboratuar.com]

- 14. Water solubility column elution method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 15. filab.fr [filab.fr]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Partition coefficient - Wikipedia [en.wikipedia.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. online-sciences.com [online-sciences.com]

- 20. solubilityofthings.com [solubilityofthings.com]

Stability and Degradation of Propyl Phenylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is an aromatic ester known for its characteristic honey-like, fruity aroma, which has led to its use in the fragrance and flavor industries. In the context of pharmaceutical and chemical research, understanding the stability and degradation profile of a compound is paramount for ensuring its quality, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the stability and degradation of propyl phenylacetate, detailing its degradation under various stress conditions, outlining potential degradation pathways, and providing detailed experimental protocols for its analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1](--INVALID-LINK--) |

| Molecular Weight | 178.23 g/mol | [1](--INVALID-LINK--) |

| Appearance | Colorless liquid | [1](--INVALID-LINK--) |

| Odor | Sweet, honey, floral, apricot, rose | [1](--INVALID-LINK--) |

| Boiling Point | 240 °C at 753 mmHg | [2](--INVALID-LINK--) |

| Flash Point | > 100 °C | [1](--INVALID-LINK--) |

| Water Solubility | 136 mg/L at 25 °C (estimated) | [1](--INVALID-LINK--) |

| logP (o/w) | 3.06 (estimated) | [3](--INVALID-LINK--) |

Stability and Degradation Profile

This compound, as an ester, is susceptible to degradation through several pathways, primarily hydrolysis, but also thermal and photolytic decomposition. Forced degradation studies are crucial to understanding the intrinsic stability of the molecule and identifying potential degradation products.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for esters, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.

Degradation Products: The primary products of this compound hydrolysis are phenylacetic acid and n-propanol.

Quantitative Data (Estimation based on similar esters):

| Condition | Parameter | Estimated Value | Notes |

| Acidic (pH < 4) | Rate | Slower than basic hydrolysis | Rate increases with decreasing pH. |

| Neutral (pH 4-6) | Rate | Slowest | Minimal degradation. |

| Basic (pH > 8) | Rate | Fastest | Rate increases with increasing pH. |

Thermal Degradation

Exposure to high temperatures can induce thermal decomposition of this compound. The degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the formation of a ketene (B1206846) and an alcohol. In the presence of oxygen, oxidative degradation will occur.

Potential Degradation Products: Phenylacetic acid, n-propanol, and potentially further decomposition products of these primary degradants at higher temperatures.

Photodegradation

This compound contains a phenyl group, which can absorb UV radiation, making it susceptible to photodegradation. The specific degradation pathway and products will depend on the wavelength of light and the presence of photosensitizers. Aromatic esters can undergo photo-Fries rearrangement or cleavage of the ester bond.

Potential Degradation Products: Phenylacetic acid, n-propanol, and potentially rearranged isomers.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to elucidate degradation pathways.

General Workflow for Forced Degradation

Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile (B52724) and 0.1 M hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Due to the higher reactivity, milder conditions are often sufficient.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Reflux the solution at 80°C for an extended period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation Protocol

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation Protocol

-

Place a known amount of this compound in a solid state in a controlled temperature oven at a temperature below its boiling point (e.g., 80°C).

-

Expose the sample for a specified period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a portion of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration for HPLC analysis.

Photolytic Degradation Protocol

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the sample and the control by HPLC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the quality of the drug substance or drug product. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable.

Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Start with a higher proportion of A and gradually increase B to elute the more non-polar degradation products. A suggested starting point is 70% A, 30% B, ramping to 30% A, 70% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm (where the phenyl group absorbs) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method by showing that the peaks of the degradation products are well-resolved from the peak of this compound and from each other.

Identification of Degradation Products

For the identification of unknown degradation products observed during the forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, which, along with fragmentation data (MS/MS), can be used to elucidate their structures. The primary expected degradation products are phenylacetic acid (m/z 135.04 for [M-H]⁻) and n-propanol (not readily ionizable by ESI, may require derivatization or GC-MS).

Conclusion

This compound is primarily susceptible to hydrolysis, especially under basic and to a lesser extent, acidic conditions. It also has the potential to degrade under thermal and photolytic stress. A validated stability-indicating HPLC-UV method is essential for monitoring the stability of this compound and quantifying its degradation products. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to assess the stability and degradation of this compound in a systematic and scientifically sound manner. Further studies are warranted to determine the precise kinetic parameters for the degradation of this compound under various conditions.

References

Propyl Phenylacetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl phenylacetate (B1230308) is an aromatic ester primarily utilized as a fragrance and flavoring agent. While its direct biological activity is largely associated with its organoleptic properties, its systemic mechanism of action is contingent upon its metabolic transformation. This technical guide delineates the current understanding of propyl phenylacetate's mechanism of action, focusing on its metabolic activation and the subsequent biological activities of its primary metabolite, phenylacetic acid (PAA). This document summarizes key quantitative data, provides an overview of relevant experimental methodologies, and illustrates the pertinent biochemical pathways.

Introduction

This compound (C₁₁H₁₄O₂) is the ester of propanol (B110389) and phenylacetic acid, characterized by a sweet, floral, and honey-like aroma.[1] Its use is widespread in the food, fragrance, and cosmetic industries.[2] While generally recognized as safe (GRAS) for its intended use as a flavoring agent, a deeper understanding of its biochemical fate and potential systemic effects is crucial for a comprehensive safety and pharmacological assessment.[3] This guide posits that this compound functions as a prodrug, with its in vivo biological effects being predominantly mediated by its metabolites, phenylacetic acid (PAA) and n-propanol.

Metabolism of this compound

The primary metabolic pathway for this compound is hydrolysis, catalyzed by various esterases present in the body.

Hydrolysis

It is anticipated that this compound undergoes rapid hydrolysis in vivo, yielding phenylacetic acid and n-propanol. This reaction is catalyzed by carboxylesterases found in saliva, the liver, and blood plasma.[4][5] While direct in vivo studies on this compound are limited, the metabolism of similar fragrance esters has been shown to occur via this hydrolytic cleavage.[4][6]

Caption: Metabolic Hydrolysis of this compound.

Fate of Metabolites

-

Phenylacetic Acid (PAA): PAA is an endogenously produced catabolite of phenylalanine.[7] The primary route of elimination for exogenous PAA is conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[8] This pathway is central to the therapeutic use of PAA in treating urea (B33335) cycle disorders.[7]

-

n-Propanol: n-Propanol is readily metabolized by alcohol dehydrogenase to propionic acid.[3] At the low concentrations expected from the hydrolysis of this compound used as a flavoring agent, n-propanol is considered to have low toxicity and does not pose a significant health risk.[9][10]

Mechanism of Action of Phenylacetic Acid (PAA)

The biological effects of this compound are primarily attributable to its metabolite, PAA. PAA is a pleiotropic molecule with several identified mechanisms of action.

Antineoplastic and Cytostatic Effects

PAA has been investigated as an antineoplastic agent due to its ability to induce differentiation, growth arrest, and apoptosis in various cancer cell lines.[2][11]

-

Inhibition of Protein Prenylation: PAA inhibits the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis and the production of isoprenoids necessary for protein prenylation. Specifically, PAA has been shown to inhibit mevalonate pyrophosphate decarboxylase.[12][13]

-